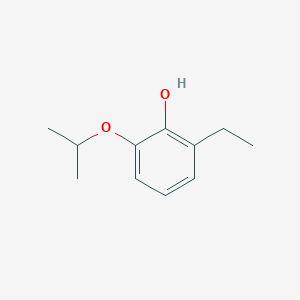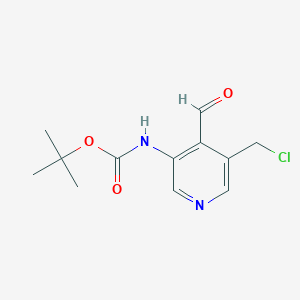
2-Acetyl-6-formylpyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-acetyl-6-formylpyridine. This reaction can be carried out using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-formylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonyl Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Scientific Research Applications
2-Acetyl-6-formylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride is primarily based on its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful in various chemical transformations and modifications of biomolecules. The acetyl and formyl groups also contribute to its reactivity and versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
6-Formylpyridine-4-sulfonyl chloride: Lacks the acetyl group, which affects its reactivity and applications.
2-Acetyl-4-sulfonyl chloride: Lacks both the formyl and pyridine groups, limiting its use in specific reactions.
Uniqueness
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H6ClNO4S |
|---|---|
Molecular Weight |
247.66 g/mol |
IUPAC Name |
2-acetyl-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)8-3-7(15(9,13)14)2-6(4-11)10-8/h2-4H,1H3 |
InChI Key |
MFCQCXMMFBOYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)



